molecular formula C21H19N5O4S B418104 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE

Cat. No.: B418104
M. Wt: 437.5g/mol
InChI Key: LWAJOZXUYWVFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a furan ring, a triazinoindole moiety, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate acylating agent to form the 2-oxoethyl intermediate. This intermediate is further reacted with the triazinoindole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the oxo group may produce the corresponding alcohol.

Scientific Research Applications

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The furan ring and triazinoindole moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl acetate group may also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Furan-dicarboxylic acid (2,5-FDCA)
  • 2,5-Dimethylfuran (2,5-DMF)
  • Furfuryl alcohol

Uniqueness

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to its combination of a furan ring, a triazinoindole moiety, and a sulfanyl acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C21H19N5O4S/c1-2-9-26-16-8-4-3-7-15(16)19-20(26)23-21(25-24-19)31-13-18(28)30-12-17(27)22-11-14-6-5-10-29-14/h2-8,10H,1,9,11-13H2,(H,22,27)

InChI Key

LWAJOZXUYWVFQX-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NCC4=CC=CO4

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

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